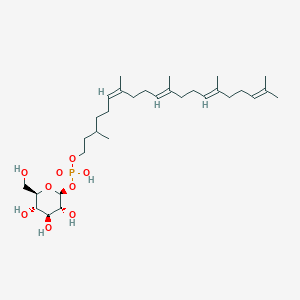

dolichyl beta-D-glucosyl phosphate

Description

Structure

2D Structure

Properties

Molecular Formula |

C31H55O9P |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30-,31+/m1/s1 |

InChI Key |

AGLXCEGQRIYVRV-DVDHLLHCSA-N |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymology of Dolichyl Beta D Glucosyl Phosphate

Dolichyl-Phosphate Beta-Glucosyltransferase (ALG5/DPG Synthase)

Dolichyl-phosphate beta-glucosyltransferase, also known as asparagine-linked glycosylation protein 5 homolog (ALG5) or dolichyl-phosphate glucose (Dol-P-Glc) synthase, is the key enzyme responsible for the biosynthesis of dolichyl beta-D-glucosyl phosphate (B84403). yeastgenome.orggenecards.org It is an integral membrane protein primarily located in the endoplasmic reticulum. uniprot.orgnih.gov

Enzyme Classification (EC 2.4.1.117) and Glycosyltransferase Family 2 (GT2) Affiliation

Dolichyl-phosphate beta-glucosyltransferase is classified under the EC number 2.4.1.117. qmul.ac.ukgenome.jpwikipedia.org This classification places it in the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.orgexpasy.org The systematic name for this enzyme class is UDP-alpha-D-glucose:dolichyl-phosphate beta-D-glucosyltransferase (configuration-inverting). genome.jp This enzyme is a member of the Glycosyltransferase Family 2 (GT2), a large and diverse family of enzymes that catalyze the transfer of sugar moieties from a donor to an acceptor molecule. genecards.orguniprot.orgnih.gov

Table 1: Enzyme Classification and Naming

| Attribute | Detail |

|---|---|

| Accepted Name | dolichyl-phosphate beta-glucosyltransferase |

| Systematic Name | UDP-alpha-D-glucose:dolichyl-phosphate beta-D-glucosyltransferase (configuration-inverting) |

| Other Names | UDP-glucose:dolichyl-phosphate glucosyltransferase, ALG5, DPG Synthase |

| EC Number | 2.4.1.117 |

| Enzyme Family | Glycosyltransferases (Hexosyltransferases) |

| Glycosyltransferase Family | GT2 |

Catalytic Reaction Mechanism: UDP-glucose:Dolichyl Phosphate Glucosyltransfer

The enzyme catalyzes the transfer of a glucose residue from UDP-alpha-D-glucose to dolichyl phosphate, resulting in the formation of dolichyl beta-D-glucosyl phosphate and UDP. qmul.ac.ukgenome.jpmonarchinitiative.org This reaction is a key step in the assembly of the lipid-linked oligosaccharide precursor for N-linked glycosylation. yeastgenome.orgnih.gov The transfer of the glucose moiety occurs with an inversion of the anomeric configuration, from the alpha-configuration in UDP-glucose to the beta-configuration in this compound. genome.jpwikipedia.org

The primary substrates for dolichyl-phosphate beta-glucosyltransferase are UDP-glucose and dolichyl phosphate. qmul.ac.ukwikipedia.org The enzyme exhibits a high degree of specificity for these substrates. While it can utilize other polyprenyl phosphates like solanesyl phosphate and ficaprenyl phosphate as acceptors, the reaction proceeds at a much slower rate. qmul.ac.ukgenome.jp The activity of the enzyme is dependent on the presence of the lipid acceptor, dolichyl phosphate, which is embedded in the endoplasmic reticulum membrane. nih.gov

The catalytic activity of the enzyme results in two products: this compound and uridine (B1682114) diphosphate (B83284) (UDP). qmul.ac.ukwikipedia.org this compound serves as the glucose donor for the subsequent glucosylation steps in the formation of the mature lipid-linked oligosaccharide, Glc3Man9GlcNAc2-PP-dolichol. uniprot.orgnih.gov This final oligosaccharide is then transferred to asparagine residues on nascent polypeptide chains. yeastgenome.org

Table 2: Catalytic Reaction Details

| Component | Name | Role |

|---|---|---|

| Enzyme | Dolichyl-phosphate beta-glucosyltransferase (EC 2.4.1.117) | Catalyst |

| Substrate 1 | UDP-alpha-D-glucose | Glucose Donor |

| Substrate 2 | Dolichyl phosphate | Acceptor |

| Product 1 | This compound | Glucose Donor for further glycosylation |

| Product 2 | UDP | Byproduct |

| Reaction Type | Glycosyltransfer (configuration-inverting) |

Molecular Structure and Membrane Topology of ALG5

The human ALG5 gene encodes a protein of approximately 36,000 Daltons. nih.gov As an integral membrane protein, its structure is adapted for its function within the lipid bilayer of the endoplasmic reticulum.

ALG5 is predicted to be a transmembrane protein. yeastgenome.org Studies on the topology of glycosyltransferases involved in the dolichol pathway suggest that the active site of dolichyl-phosphate beta-glucosyltransferase is oriented towards the cytoplasm. nih.gov This cytoplasmic orientation allows the enzyme to access its substrate, UDP-glucose, which is synthesized in the cytoplasm. The other substrate, dolichyl phosphate, is present within the membrane. The product, this compound, is then believed to be flipped across the endoplasmic reticulum membrane to the lumen, where it participates in the further assembly of the lipid-linked oligosaccharide. yeastgenome.orggenecards.org The enzyme's activity can be enhanced by detergents, which suggests that the protein's conformation and activity are influenced by the surrounding lipid environment. nih.gov

Cytosolic Active Site Orientation

One line of evidence comes from research on native rat liver microsomes, which suggests that the active centers of the glycosyltransferases involved in the dolichol pathway, including dolichyl-phosphate beta-glucosyltransferase, are cytoplasmically oriented. nih.gov Further support for this orientation comes from studies using photoaffinity analogs such as [³²P]5-Azido-UDP-glucose. researchgate.net These molecules can be used to specifically label the active site of the enzyme, and their ability to do so in intact microsomes points to a cytosolic location. Additionally, the sensitivity of the enzyme's activity to proteases in intact microsomal preparations indicates that the functional domain of the protein is exposed to the cytoplasm. oup.com

Cellular Compartmentalization of Biosynthesis

The synthesis of this compound is spatially confined within the cell, a characteristic that is crucial for its role in glycosylation.

Endoplasmic Reticulum Membrane Localization

Dolichyl-phosphate beta-glucosyltransferase is an integral membrane protein located in the endoplasmic reticulum (ER). lipidmaps.orguniprot.org This localization is essential as the subsequent steps of N-linked glycosylation, which utilize this compound as a glucose donor, occur within the ER lumen. unibe.chnih.gov The enzyme is a transmembrane protein, meaning it spans the ER membrane. researchgate.net This positioning allows it to access its substrate, dolichyl phosphate, which is embedded in the ER membrane, and the water-soluble substrate, UDP-glucose, from the cytosol.

The product of the reaction, this compound, is then available for the next stages of the N-glycan assembly pathway. nih.gov

Contribution of Microsomal Fractions to this compound Synthesis

Microsomal fractions, which are vesicles formed from the endoplasmic reticulum upon cell homogenization, have been instrumental in elucidating the synthesis of this compound. nih.gov Studies using microsomes from various tissues, such as calf pancreas, have demonstrated the incorporation of radioactively labeled D-glucose from UDP-D-glucose into this compound. nih.gov

These in vitro systems have allowed for the characterization of the enzyme's properties. For instance, the formation of the [¹⁴C]glucolipid was shown to be stimulated by the addition of exogenous dolichyl phosphate. nih.gov Furthermore, experiments with microsomal fractions have revealed that the enzyme's activity can be enhanced by the presence of detergents, which is thought to be due to conformational changes in the enzyme rather than simply increasing membrane permeability. nih.gov The use of microsomal preparations has also been crucial in determining the kinetic properties of the enzyme and its regulation by factors such as divalent metal ions. nih.govnih.gov

Functions and Roles in Glycoprotein Biosynthesis

Role as a Glucosyl Donor in N-Linked Glycosylation

N-linked glycosylation is a major form of protein modification where a pre-assembled oligosaccharide precursor is transferred to nascent polypeptide chains. nih.gov This process begins with the assembly of a 14-sugar oligosaccharide (Glc₃Man₉GlcNAc₂) on a dolichyl pyrophosphate carrier molecule. yeastgenome.orgstonybrook.edu The final three glucose residues are added sequentially in the ER lumen, with dolichyl beta-D-glucosyl phosphate (B84403) serving as the exclusive glucose donor for these reactions. nih.govnih.gov

The addition of the three terminal glucose units to the Man₉GlcNAc₂-PP-dolichol intermediate is a highly regulated process, catalyzed by three distinct glucosyltransferases. researchgate.net

The first glucose residue is added to the Man₉GlcNAc₂-PP-dolichol precursor by the enzyme ALG6 (alpha-1,3-glucosyltransferase). cdghub.comwikipedia.org This enzyme, a member of the ALG6/ALG8 glucosyltransferase family, is located in the ER membrane and specifically catalyzes the transfer of glucose from dolichyl beta-D-glucosyl phosphate to the lipid-linked oligosaccharide. nih.govcdghub.comgenecards.org This initial glucosylation step is crucial for the subsequent addition of the remaining glucose residues. cdghub.com

Following the action of ALG6, the second glucose residue is transferred to the Glc₁Man₉GlcNAc₂-PP-dolichol intermediate by ALG8, another ER-membrane-bound alpha-1,3-glucosyltransferase. yeastgenome.orguniprot.orgnih.gov This enzyme adds a glucose molecule from this compound to the growing oligosaccharide chain. nih.govwikipedia.org A defect in ALG8 leads to the accumulation of singly glucosylated LLOs and is associated with congenital disorders of glycosylation (CDG). yeastgenome.orgnih.gov

The final glucosylation step is catalyzed by ALG10, an alpha-1,2-glucosyltransferase. genecards.orgnih.govnih.gov This enzyme transfers the terminal glucose from this compound to the Glc₂Man₉GlcNAc₂-PP-dolichol intermediate, completing the assembly of the Glc₃Man₉GlcNAc₂-PP-dolichol precursor. genecards.org While ALG6 and ALG8 add glucose in an α1,3-linkage, ALG10 adds the final glucose in an α1,2-linkage. The absence of ALG10 has been noted in some organisms, suggesting unique features in their N-linked glycosylation pathways. researchgate.net

Table 1: Sequential Glucosylation of Dolichol-Linked Oligosaccharide Precursors

| Step | Enzyme | Substrate | Product | Donor Molecule |

| First Glucose Addition | ALG6 | Man₉GlcNAc₂-PP-dolichol | Glc₁Man₉GlcNAc₂-PP-dolichol | This compound |

| Second Glucose Addition | ALG8 | Glc₁Man₉GlcNAc₂-PP-dolichol | Glc₂Man₉GlcNAc₂-PP-dolichol | This compound |

| Third Glucose Addition | ALG10 | Glc₂Man₉GlcNAc₂-PP-dolichol | Glc₃Man₉GlcNAc₂-PP-dolichol | This compound |

The presence of the three terminal glucose residues on the fully assembled LLO is of paramount importance for two main reasons: recognition by the oligosaccharyltransferase (OST) complex and for glycoprotein (B1211001) quality control in the ER.

The OST complex, which catalyzes the "en bloc" transfer of the entire Glc₃Man₉GlcNAc₂ oligosaccharide to asparagine residues of nascent polypeptides, shows a strong preference for the fully glucosylated precursor. cdghub.comresearchgate.net This ensures that only correctly assembled glycans are transferred to proteins.

Furthermore, the glucose residues are critical for the calnexin (B1179193)/calreticulin cycle, a major ER quality control system that ensures the proper folding of newly synthesized glycoproteins. nih.govnih.gov After the transfer of the oligosaccharide to a protein, glucosidases I and II sequentially remove the glucose residues. nih.govmdpi.com The monoglucosylated intermediate (containing a single glucose residue) is specifically recognized by the lectin chaperones calnexin and calreticulin, which assist in the proper folding of the glycoprotein. mdpi.commdpi.com If the protein fails to fold correctly after the final glucose is removed, an enzyme called UGGT (UDP-glucose:glycoprotein glucosyltransferase) can re-add a glucose residue, allowing the glycoprotein to re-enter the calnexin/calreticulin cycle. nih.govmdpi.com This cycle of de-glucosylation and re-glucosylation continues until the protein is properly folded and can exit the ER.

Sequential Glucosylation of Dolichol-Linked Oligosaccharide Precursors

Involvement in Other Glycosylation Pathways

While the primary and most well-characterized role of this compound is in N-linked glycosylation, there is evidence of its involvement in other glycosylation pathways. For instance, in the protist Trichomonas vaginalis, which lacks the enzymes to add glucose to N-glycan precursors, this compound has been shown to serve as a sugar donor for the synthesis of O-linked glycans on glycoproteins. nih.gov This suggests that the role of this activated glucose donor may be more diverse across different organisms and that it can be utilized in different glycosylation mechanisms beyond the canonical N-linked pathway. nih.govnih.gov

Contribution to O-Glycan Synthesis in Specific Organisms (e.g., Trichomonas vaginalis)

An exceptional role for this compound has been identified in the parasitic protist Trichomonas vaginalis. In a departure from its typical function, this compound serves as the direct glucose donor for the synthesis of O-linked glycans (O-glycans) on glycoproteins. nih.gov This is a significant finding as it represents the first demonstration of this compound's involvement in O-glycosylation. nih.gov

T. vaginalis possesses a large number of genes predicted to encode for dolichyl-phosphate-glucose (Dol-P-Glc) synthases, the enzymes responsible for producing this compound from UDP-glucose and dolichyl phosphate. nih.govnih.gov Experimental evidence confirms that membranes from T. vaginalis exhibit approximately 300 times the Dol-P-Glc synthase activity compared to the membranes of Saccharomyces cerevisiae (baker's yeast). nih.govnih.gov This high level of activity is consistent with the organism's reliance on this pathway for O-glycan synthesis.

Further studies have shown that when radiolabeled this compound is incubated with T. vaginalis membranes, the labeled glucose is incorporated into the O-glycans of endogenous glycoproteins. nih.gov This process is distinct from the N-linked glycosylation pathway, as T. vaginalis does not glucosylate its dolichyl-PP-linked N-glycan precursors. nih.gov The organism lacks the necessary glycosyltransferases (ALG6, ALG8, and ALG10) that would typically transfer glucose from this compound to the N-glycan precursor. nih.govnih.gov

The discovery of this unique metabolic pathway in T. vaginalis underscores the biochemical diversity in glycosylation processes among different organisms and highlights a specialized function for this compound beyond its canonical role.

Interactive Table 1: Comparative Dol-P-Glc Synthase Activity

| Organism | Relative Dol-P-Glc Synthase Activity |

| Trichomonas vaginalis | ~300x |

| Saccharomyces cerevisiae | 1x (baseline) |

Interplay with Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

While this compound itself is not a direct component of glycosylphosphatidylinositol (GPI) anchors, its synthesis and the enzymes involved are closely related to the biosynthesis of these important membrane anchors. The key connection lies in the shared precursor, dolichol phosphate, and the related lipid-linked monosaccharide, dolichol phosphate mannose (Dol-P-Man).

In the yeast Saccharomyces cerevisiae, Dol-P-Man, not Dol-P-Glc, is essential for the biosynthesis of GPI anchors. nih.gov Dol-P-Man serves as the donor for mannose residues that are critical for the completion of the GPI anchor precursor lipid before it is attached to a protein. nih.gov Genetic studies have shown that mutations in the DPM1 gene, which encodes the dolichol phosphate mannose synthase, block the incorporation of the GPI anchor precursor into proteins. nih.govnih.gov

The synthesis of both this compound and dolichol phosphate mannose occurs in the endoplasmic reticulum and utilizes dolichol phosphate as a lipid carrier. nih.gov The enzymes responsible for their synthesis, dolichyl-phosphate beta-glucosyltransferase (encoded by the ALG5 gene) and dolichyl-phosphate mannosyltransferase (encoded by the DPM1 gene), are both located in the ER membrane. nih.govnih.gov

Therefore, the interplay between this compound and GPI anchor biosynthesis is indirect but significant. The cellular pool of dolichol phosphate must be sufficient to support both N-linked glycosylation (which uses Dol-P-Glc) and GPI anchor synthesis (which uses Dol-P-Man) in organisms where both pathways are active. Any disruption in the synthesis or availability of dolichol phosphate can have cascading effects on both of these critical protein modification pathways. nih.gov

Interactive Table 2: Key Molecules in Related Glycosylation Pathways

| Molecule | Primary Role | Relevant Enzyme | Gene (in S. cerevisiae) |

| This compound | Glucose donor for N-glycan glucosylation (and O-glycans in T. vaginalis) | Dolichyl-phosphate beta-glucosyltransferase | ALG5 |

| Dolichol phosphate mannose | Mannose donor for GPI anchor and N-glycan synthesis | Dolichyl-phosphate beta-D-mannosyltransferase | DPM1 |

| Dolichol Phosphate | Lipid carrier for monosaccharides | Dolichol kinase | SEC59 |

Regulation and Metabolic Interplay

Regulation of Dolichyl Phosphate (B84403) Availability

The concentration of dolichyl phosphate within the endoplasmic reticulum membrane is a rate-limiting factor for the synthesis of dolichyl beta-D-glucosyl phosphate and other essential dolichol-linked sugar donors. oup.comnih.gov The availability of this common lipid carrier is managed through two main mechanisms: competition among different glycosylation pathways and the enzymatic regulation of the Dol-P pool itself.

Dolichyl phosphate acts as a universal lipid carrier for various monosaccharides required for protein glycosylation. This creates a competitive environment where several enzymes vie for the same limited pool of Dol-P. oup.com The synthesis of this compound by dolichyl-phosphate beta-glucosyltransferase is therefore in direct competition with other crucial glycosylation pathways. wikipedia.orgnih.gov

A primary competitor for the dolichyl phosphate pool is the synthesis of dolichyl phosphate mannose (Dol-P-Man). Catalyzed by dolichol-phosphate mannose synthase (DPMS), this reaction is fundamental for several glycosylation processes, including N-linked glycosylation, O-linked mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. nih.govresearchgate.netembopress.org Dol-P-Man serves as the mannosyl donor for the elongation of the lipid-linked oligosaccharide precursor on the luminal side of the endoplasmic reticulum. nih.gov The high demand for Dol-P-Man in these varied and essential pathways makes its synthesis a significant consumer of the available dolichyl phosphate, thereby influencing the rate at which this compound can be produced. embopress.org The human DPM synthase is a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3, which are involved in regulation and stabilization. embopress.orguniprot.org

The initial and committed step in the entire N-linked glycosylation pathway is the synthesis of N-acetylglucosaminyl diphosphodolichol (GlcNAc-PP-Dol). nih.gov This reaction is catalyzed by UDP-N-acetylglucosamine—dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT) and involves the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichyl phosphate. wikipedia.orgdntb.gov.ua As the entry point for the assembly of the large oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dol), this step constitutes a major flux for dolichyl phosphate. nih.govnih.gov The activity of GPT is itself subject to regulation, including feedback inhibition by its products, which adds another layer of control over the utilization of the dolichyl phosphate pool. nih.gov The significant consumption of Dol-P in this reaction directly impacts its availability for the synthesis of this compound.

Beyond competition, the cellular concentration of dolichyl phosphate is actively managed by enzymes that either synthesize it from dolichol or dephosphorylate it back to dolichol. This enzymatic control allows the cell to dynamically adjust the size of the Dol-P pool in response to metabolic needs. nih.gov

In opposition to the kinase, dolichyl phosphate phosphatase catalyzes the hydrolysis of dolichyl phosphate to dolichol and inorganic phosphate. wikipedia.org This enzyme effectively reduces the available pool of dolichyl phosphate, thereby downregulating the synthesis of dolichol-linked sugar donors. nih.gov Dolichyl phosphate phosphatase activity has been identified in various cellular membranes, including the plasma membrane and endoplasmic reticulum. wikipedia.org The balance between the activities of dolichol phosphokinase and dolichyl phosphate phosphatase is critical for maintaining the homeostasis of the dolichyl phosphate pool, ensuring that protein glycosylation proceeds at the appropriate rate. nih.gov Another related enzyme, dolichyl pyrophosphate phosphatase, is involved in recycling dolichol by removing a phosphate from dolichyl pyrophosphate (Dol-PP) after the transfer of the oligosaccharide to a protein, which also plays a major role in regulating the available dolichyl phosphate pool. nih.govnih.gov

Impact of Cellular Metabolic State on this compound Turnover

Glycolytic Flux and UDP-Sugar Precursor Biosynthesis

The formation of this compound is catalyzed by the enzyme dolichyl-phosphate beta-glucosyltransferase, encoded by the ALG5 gene. yeastgenome.orggenecards.org This enzyme facilitates the transfer of a glucose molecule from uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to dolichyl phosphate. yeastgenome.orgmonarchinitiative.org Consequently, the rate of this compound synthesis is highly dependent on the intracellular concentration of its two substrates: dolichyl phosphate and, most notably, UDP-glucose. yeastgenome.orgnih.gov

UDP-glucose is a critical activated sugar nucleotide that serves as a glycosyl donor in numerous glycosylation reactions. mdpi.com Its biosynthesis is directly coupled to the central metabolic pathway of glycolysis. Glucose that enters the cell is phosphorylated to glucose-6-phosphate, which can then be converted to glucose-1-phosphate. Subsequently, the enzyme UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with uridine triphosphate (UTP) to produce UDP-glucose.

Therefore, a high rate of glycolytic flux ensures a steady supply of glucose-derived precursors for the synthesis of UDP-glucose. This, in turn, makes UDP-glucose readily available for the ALG5-catalyzed synthesis of this compound. The regulation of dolichyl-phosphate beta-glucosyltransferase activity appears to occur at the level of substrate availability, with the amount of dolichyl phosphate on the cytoplasmic side of the endoplasmic reticulum also being a potential rate-limiting factor. yeastgenome.org

The synthesis of this compound occurs on the cytosolic face of the endoplasmic reticulum membrane. yeastgenome.org The product is then translocated to the lumenal side, where it serves as the glucose donor for the assembly of the lipid-linked oligosaccharide precursor required for N-linked glycosylation. yeastgenome.org

Table 1: Key Molecules in the Synthesis of this compound

| Molecule | Role | Metabolic Pathway Origin |

| Glucose | Ultimate precursor for the glucosyl moiety | Glycolysis |

| UDP-glucose | Activated glucose donor | UDP-sugar biosynthesis |

| Dolichyl phosphate | Lipid carrier molecule | Mevalonate pathway |

| Dolichyl-phosphate beta-glucosyltransferase (ALG5) | Catalyzes the synthesis reaction | N-glycan biosynthesis |

Cytokine-Mediated Metabolic Remodeling Influences on Glucosyltransferase Expression

The expression of genes involved in glycosylation can be modulated by the cellular environment, particularly in response to signaling molecules like cytokines. Pro-inflammatory cytokines are known to induce significant metabolic reprogramming in immune cells, often characterized by an upregulation of glycolysis. This metabolic shift supports the altered functional demands of the cells during an immune response.

While direct regulation of ALG5 expression by specific cytokines that remodel T-cell metabolism has not been extensively detailed, it is established that pro-inflammatory cytokines can modulate the expression of various glycosyltransferases at the transcriptional level. mdpi.comnih.gov For instance, cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins have been shown to alter the glycosylation patterns on the surface of cells by regulating the genes that encode for glycosyltransferases. nih.govnih.gov This modulation of glycosyltransferase expression is a key mechanism by which inflammation can impact the glycome of a cell. bohrium.com

The changes in N-glycosylation observed during chronic inflammation are diverse and depend on the specific immune cell subset. nih.gov These alterations are influenced by the abundance of pro-inflammatory cytokines which can affect the expression of glycosyltransferases and the availability of substrates for N-glycan biosynthesis. nih.govbohrium.com Given that this compound is an essential precursor for the proper glucosylation of the N-glycan precursor, it is plausible that cytokine-mediated metabolic remodeling could influence its turnover by transcriptionally regulating ALG5 or other genes involved in the dolichol pathway.

Table 2: Research Findings on Cytokine-Mediated Regulation of Glycosylation

| Cytokine(s) | Observed Effect on Glycosylation | Potential Implication for this compound Turnover | Reference |

| TNF-α, IL-6 | Regulate the expression of glycosyltransferase genes at the transcriptional level. | Altered demand for this compound due to changes in N-glycosylation pathways. | nih.gov |

| Pro-inflammatory cytokines (general) | Modulate N-glycan composition on immune cells by regulating glycosyltransferase expression and substrate availability. | Potential for indirect regulation of this compound synthesis to match the requirements of altered N-glycosylation. | nih.govbohrium.com |

Genetic Basis and Associated Disorders

The ALG5 Gene: Encoding Dolichyl-Phosphate Beta-Glucosyltransferase

The ALG5 gene provides the instructions for producing dolichyl-phosphate beta-glucosyltransferase. genecards.org This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to dolichyl phosphate (B84403), forming dolichyl beta-D-glucosyl phosphate. yeastgenome.org This reaction is a critical step in the assembly of lipid-linked oligosaccharides (LLOs), which are the precursors for N-linked glycosylation of proteins. yeastgenome.orguniprot.org The synthesis of this compound occurs on the cytoplasmic side of the endoplasmic reticulum membrane. yeastgenome.orguniprot.org The product, this compound, is then thought to be flipped into the lumen of the endoplasmic reticulum to be used by other glycosyltransferases. yeastgenome.orguniprot.org

The human ALG5 gene is a protein-coding gene. genecards.org Multiple transcript variants of the ALG5 gene have been identified, which encode for different protein isoforms. genecards.orgnih.govnih.gov For instance, one variant represents a longer transcript and encodes a longer isoform, while another variant lacks an alternate in-frame exon in the 5' coding region, resulting in a shorter isoform with the same N- and C-termini. nih.gov

The ALG5 gene is a member of the glycosyltransferase 2 family. genecards.orgnih.gov It shares an evolutionary relationship with other glycosyltransferase genes, such as DPM1, which is considered an important paralog of ALG5. genecards.org The DPM1 gene encodes dolichol-phosphate mannose synthase, an enzyme that synthesizes dolichyl-phosphate mannose, another essential glycosyl donor for N-linked glycosylation, as well as for O- and C-mannosylation and GPI anchor biosynthesis. yeastgenome.orgnih.gov Both ALG5 and DPM1 utilize dolichyl phosphate as a lipid carrier for the activated sugar molecule. yeastgenome.orgnih.gov While ALG5 transfers glucose, DPM1 transfers mannose. yeastgenome.orgnih.gov This functional analogy highlights a conserved mechanism in the early stages of protein glycosylation.

Genetic Defects Affecting this compound Metabolism

Mutations in the ALG5 gene can lead to impaired synthesis of this compound, resulting in a group of genetic disorders known as Congenital Disorders of Glycosylation (CDG). nih.govnih.gov

Defects in the synthesis of the lipid-linked oligosaccharide precursor are classified as CDG Type I. evolvingsolutions.ca These disorders are typically inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the gene to be affected. medlineplus.govmedlineplus.gov

While biallelic loss-of-function mutations in ALG5 have not been definitively linked to a classic CDG-I phenotype in humans, recent research has identified monoallelic (heterozygous) variants in ALG5 that cause an atypical form of autosomal dominant polycystic kidney disease (ADPKD). nih.govrcsi.comnih.gov These heterozygous mutations lead to ALG5 haploinsufficiency, meaning that having only one functional copy of the gene is not sufficient for normal function. nih.govnih.gov This results in altered synthesis of the N-glycan chain. nih.govnih.gov

For example, a monoallelic frameshift variant (c.703_704delCA) and a missense variant (p.R79W) in the ALG5 gene have been identified in families with ADPKD-like symptoms. nih.govrcsi.com These mutations disrupt the normal function of the ALG5 enzyme. rcsi.comnih.gov In yeast models, deletion of the ALG5 gene leads to the accumulation of lipid-linked oligosaccharides lacking glucose moieties (Man9GlcNAc2-PP-Dolichol). yeastgenome.orgnih.gov

| ALG5 Variant | Associated Disorder | Effect on Glycosylation | Reference |

|---|---|---|---|

| c.703_704delCA (frameshift) | Atypical Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Altered N-glycan chain synthesis | nih.gov |

| p.R79W (missense) | Late-onset ADPKD with tubulointerstitial fibrosis | Reduced efficiency of protein glycosylation | rcsi.comnih.gov |

| p.R208 (missense) | Atypical ADPKD | Presumed disruption of dolichyl-phosphate beta-glucosyltransferase activity | nih.gov |

| p.R212 (missense) | Atypical ADPKD | Presumed disruption of dolichyl-phosphate beta-glucosyltransferase activity | nih.gov |

The absence or reduction of this compound has significant consequences for the assembly of the full N-glycan precursor, Glc3Man9GlcNAc2-PP-dolichol. uniprot.orguniprot.org The three glucose residues added in the final steps of LLO synthesis are crucial for the efficient transfer of the oligosaccharide from the dolichol carrier to nascent proteins by the oligosaccharyltransferase (OST) complex. nih.gov

A deficiency in this compound leads to the accumulation of incomplete LLOs, primarily Man9GlcNAc2-PP-dolichol. yeastgenome.org These unglucosylated precursors are transferred to proteins with reduced efficiency. yeastgenome.org This underglycosylation can affect the proper folding, trafficking, and function of numerous glycoproteins. nih.gov For instance, in the context of ALG5-related ADPKD, the maturation and localization of polycystin-1 (PC1), a key protein in kidney function, are compromised due to insufficient glycosylation. nih.govnih.gov Similarly, the trafficking of uromodulin, another N-linked glycoprotein (B1211001), can also be adversely affected. rcsi.comresearchgate.net

Associated Renal and Hepatic Pathologies (e.g., Polycystic Kidney Disease, Polycystic Liver Disease)

Deficiencies in the synthesis of this compound, a critical step in N-linked glycosylation, are linked to significant renal and hepatic pathologies. The enzyme responsible for creating this molecule is encoded by the ALG5 gene. nih.gov Pathogenic variants in ALG5 can disrupt the proper glycosylation and maturation of key proteins, leading to structural and functional abnormalities in these organs. nih.govrcsi.com

Recent research has firmly established a link between monoallelic pathogenic variants in the ALG5 gene and a form of atypical polycystic kidney disease (PKD). nih.govnih.gov This condition is characterized by the development of multiple small kidney cysts, progressive interstitial fibrosis, and a decline in kidney function, often leading to end-stage kidney disease later in life. nih.govnih.gov Studies involving multiple families have shown that having a single faulty copy of the ALG5 gene (haploinsufficiency) is enough to alter the N-glycan synthesis in renal epithelial cells. nih.govnih.gov

A key protein implicated in this process is Polycystin-1 (PC1), encoded by the PKD1 gene, which is a major factor in autosomal dominant polycystic kidney disease (ADPKD). nih.gov PC1 is a large, heavily glycosylated protein, and its correct maturation and localization to the cell membrane and primary cilia are dependent on proper N-linked glycosylation. nih.govnih.gov A deficiency in this compound, due to an ALG5 mutation, impairs this process. nih.govresearchgate.net This leads to altered PC1 maturation and trafficking, which is a critical factor in the formation of kidney cysts. nih.govrcsi.com In addition to PC1, the improper glycosylation and trafficking of other proteins, such as uromodulin, have been shown to contribute to tubulointerstitial fibrosis and cyst formation in individuals with ALG5 mutations. rcsi.comresearchgate.net

While the renal phenotype is prominent, the hepatic involvement in individuals with ALG5 mutations appears to be less severe. Affected individuals typically present with few or no liver cysts. nih.govnih.gov However, the broader category of congenital disorders of glycosylation (CDG), which includes defects in the dolichyl pathway, frequently involves liver abnormalities. nih.gov Isolated polycystic liver disease (PLD) has been genetically linked to mutations in genes like PRKCSH, which encodes hepatocystin, a protein involved in moderating glycosylation. nih.gov This highlights the general importance of correct protein glycosylation for maintaining the structural integrity of the liver. nih.gov

Molecular Genetic Models for Studying this compound Deficiencies

To investigate the cellular and molecular outcomes of deficient this compound synthesis, scientists rely on various genetic models. These systems have been essential for understanding enzyme function and the downstream consequences of defects in the glycosylation pathway. nih.govnih.gov

Yeast (Saccharomyces cerevisiae) alg5 Mutants and Complementation Studies

The budding yeast Saccharomyces cerevisiae is a powerful model organism for dissecting the genetics of glycosylation. nih.gov The yeast gene ALG5 encodes the enzyme UDP-glucose:dolichyl-phosphate glucosyltransferase, which is responsible for synthesizing this compound. researchgate.net

Mutants of the alg5 gene exhibit a clear biochemical phenotype: they are blocked in the synthesis of the lipid-linked oligosaccharide (LLO) precursor and accumulate an incomplete form, Man₉GlcNAc₂-PP-dolichol, which lacks the glucose residues. nih.govnih.gov This non-glucosylated precursor is transferred inefficiently to proteins, resulting in the underglycosylation of many glycoproteins, such as the vacuolar enzyme carboxypeptidase Y. researchgate.netpnas.org This defect can lead to phenotypes like a weakened cell wall and activation of the unfolded protein response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov

Complementation studies are a critical tool in yeast genetics. cureffi.org These experiments have been used to confirm the function of the ALG5 gene. researchgate.net More importantly, they have demonstrated the conserved function of this glycosylation step across species. Introducing the human ortholog of ALG5 into alg5 yeast mutants can rescue the glycosylation defect, restoring normal glycoprotein processing. pnas.org This cross-species complementation was a key step in proving the functional relationship between a mutation in the human ALG6 gene (which acts just after ALG5 in the pathway) and the resulting CDG phenotype in patients. pnas.org Such studies firmly establish yeast as a valid and informative model for understanding human congenital disorders of glycosylation. nih.govyeastgenome.org

Mammalian Cell Line Models (e.g., CHO cells)

Mammalian cell lines, especially Chinese Hamster Ovary (CHO) cells, are indispensable for studying glycosylation in a context more directly relevant to human physiology. nih.gov CHO cells are a preferred host for the industrial production of therapeutic proteins and have been used to generate a wide array of glycosylation-deficient mutants. nih.govnih.gov

Somatic cell genetic strategies have been used to isolate CHO mutant cell lines with specific defects in the N-linked glycosylation pathway, including those analogous to yeast alg5 mutants. nih.gov These cell lines are often generated through chemical mutagenesis and then selected based on their resistance to cytotoxic lectins. The resulting mutants are unable to properly glucosylate the lipid-linked oligosaccharide precursor.

Studies using these mammalian cell models have provided crucial insights into the role of this compound in several key cellular processes:

Protein Quality Control: The glucose residues, added via this compound, are recognized by chaperones in the endoplasmic reticulum like calnexin (B1179193) and calreticulin. These chaperones help ensure glycoproteins fold correctly. CHO cell mutants lacking this glucosylation step have defects in this quality control system, leading to protein misfolding.

Glycoprotein Trafficking and Function: By examining specific proteins in these mutant cells, researchers can determine how the absence of proper glycosylation affects their stability, transport through the cell, and ultimate biological function. nih.gov

Therapeutic Development: These cell lines provide a platform for screening potential therapeutic compounds that might bypass the genetic defect or alleviate the cellular stress caused by it. nih.gov

The combination of data from both yeast and mammalian cell models has been instrumental in building a detailed understanding of the pivotal role of this compound in health and disease. nih.govnih.gov

Table of Chemical Compounds and Proteins

| Name | Category |

| This compound | Glycolipid |

| Dolichyl phosphate | Lipid |

| UDP-glucose | Nucleotide Sugar |

| Man₉GlcNAc₂-PP-dolichol | Lipid-linked Oligosaccharide |

| Polycystin-1 (PC1) | Protein |

| Uromodulin | Protein |

| Hepatocystin | Protein |

| Carboxypeptidase Y | Protein |

| Calnexin | Protein |

| Calreticulin | Protein |

Cellular and Subcellular Dynamics

Membrane Translocation and Flippase Mechanisms

The synthesis of the complete Glc₃Man₉GlcNAc₂-PP-dolichol oligosaccharide, the universal donor for N-linked glycosylation, is a spatially segregated process. Initial assembly steps, up to the formation of Man₅GlcNAc₂-PP-dolichol, occur on the cytosolic face of the ER membrane. ucsf.eduacs.org Subsequent elongation and glucosylation steps, which utilize dolichyl beta-D-glucosyl phosphate (B84403), take place within the ER lumen. ucsf.eduacs.org This topological arrangement necessitates the translocation of precursor molecules, including dolichyl beta-D-glucosyl phosphate, across the ER membrane.

Movement of this compound Across the ER Membrane

This compound is synthesized from dolichyl phosphate and UDP-glucose. wikipedia.org Evidence suggests that this synthesis occurs on the cytoplasmic side of the ER. uniprot.org The product, this compound, must then be translocated, or "flipped," across the ER membrane to the lumenal side. uniprot.org This movement is essential for it to serve as a substrate for the lumenally-oriented glucosyltransferases ALG6, ALG8, and ALG10, which add the final three glucose residues to the growing LLO. uniprot.orgnih.gov

The translocation of such a polar molecule across the hydrophobic lipid bilayer is an energetically unfavorable process and is therefore facilitated by membrane proteins known as flippases. acs.org This process is believed to be bidirectional and energy-independent, likely driven by the rapid consumption of the substrate in the ER lumen. nih.gov

Hypothesized Flippase Proteins and Their Role

While the necessity of a flippase for this compound translocation is well-established, the specific protein responsible has not been definitively identified. nih.govreactome.org Research into the translocation of other dolichol-linked intermediates provides some insight. For instance, the protein Rft1 has been identified as the flippase for the Man₅GlcNAc₂-PP-dolichol intermediate. ucsf.eduresearchgate.net However, studies suggest that the flippase for this compound is distinct from the one that transports the larger LLO precursor. reactome.org

The Lec35/MPDU1 protein was once a candidate for the flippase of dolichol-P-mannose and dolichol-P-glucose, but it has been shown to be required in vivo but not in vitro, suggesting an indirect role. acs.org The search for the specific flippase continues to be an active area of research, with reconstitution of transport activity in proteoliposomes being a key experimental approach. acs.orgnih.gov

Table 1: Key Molecules in this compound Translocation

| Molecule | Role | Location of Synthesis/Action |

|---|---|---|

| This compound | Glucose donor for LLO synthesis | Synthesized on cytosolic side, active on lumenal side |

| UDP-glucose | Substrate for this compound synthesis | Cytosol |

| Dolichyl phosphate | Substrate for this compound synthesis | ER membrane |

| Flippase (hypothesized) | Protein that facilitates the translocation of this compound across the ER membrane | ER membrane |

| Rft1 | Identified flippase for Man₅GlcNAc₂-PP-dolichol | ER membrane |

Integration within Endoplasmic Reticulum Quality Control

The glucosylation state of the N-linked glycan attached to newly synthesized proteins is a critical determinant in the ER quality control system, ensuring that only correctly folded proteins are trafficked to their final destinations. This compound is central to this process as the provider of the terminal glucose residues.

Relationship between Glucosylation State and Protein Folding

The addition of three terminal glucose residues to the Man₉GlcNAc₂-PP-dolichol precursor, a process dependent on this compound, is crucial for the interaction of newly synthesized glycoproteins with ER chaperones. nih.gov Once the full Glc₃Man₉GlcNAc₂ oligosaccharide is transferred to a nascent polypeptide, the two outer glucose residues are sequentially removed by glucosidases I and II. nih.gov The resulting monoglucosylated glycoprotein (B1211001) is then recognized and bound by the lectin-like chaperones calnexin (B1179193) and calreticulin. nih.gov This binding prevents protein aggregation and retains the glycoprotein in the ER, allowing it time to fold correctly. nih.gov

If the protein achieves its proper conformation, the final glucose is removed by glucosidase II, and the protein can exit the ER. However, if the protein remains unfolded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT). nih.gov UGGT acts as a folding sensor and re-glucosylates the unfolded protein, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. nih.gov This cycle highlights the dynamic interplay between glucosylation and protein folding.

Interaction with Chaperone Systems and the Unfolded Protein Response

The accumulation of unfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). nih.gov The UPR aims to restore ER homeostasis by upregulating the expression of genes encoding ER chaperones and folding enzymes. nih.gov Interestingly, research has shown that the UPR can also stimulate the conversion of dolichol-linked Man₂₋₅GlcNAc₂ intermediates into the mature Glc₃Man₉GlcNAc₂ oligosaccharide. nih.gov

This suggests a link between the UPR and the dolichol pathway, where the cell responds to an accumulation of unfolded proteins not only by increasing the capacity of the folding machinery but also by enhancing the production of the very oligosaccharide "tags" that are essential for the chaperone system's function. nih.gov This regulatory feedback loop underscores the tight integration of this compound metabolism with the broader cellular stress response mechanisms. For instance, in certain cell types, ER stress can lead to an increased production of glucose-P-dolichol to overcome defects in LLO glucosylation. oup.com

Table 2: Proteins Involved in Glucosylation-Dependent ER Quality Control

| Protein | Function | Interaction with Glucosylated Glycoproteins |

|---|---|---|

| Glucosidase I & II | Sequentially remove the outer two glucose residues from the N-linked glycan | Acts on Glc₃Man₉GlcNAc₂-protein |

| Calnexin & Calreticulin | Lectin-like chaperones that bind to monoglucosylated glycoproteins | Binds to Glc₁Man₉GlcNAc₂-protein |

| UDP-glucose:glycoprotein glucosyltransferase (UGGT) | Folding sensor that re-glucosylates unfolded glycoproteins | Adds a glucose residue to unfolded Man₉GlcNAc₂-protein |

| GRP78 & GRP94 | Glucose-regulated protein chaperones upregulated during the UPR | General chaperone activity |

Evolutionary Conservation of Dolichyl Linked Glycosylation

Ubiquity of Polyprenyl-Phosphates Across Domains of Life

Polyprenyl phosphates are long-chain, linear polymers of isoprene (B109036) units with a terminal phosphate (B84403) group. nih.gov These molecules are integral components of cellular membranes and are essential for the biosynthesis of various glycoconjugates. nih.govnih.gov Their presence in Bacteria, Archaea, and Eukarya highlights a shared evolutionary origin for the mechanisms of glycan assembly and transport. nih.govnih.gov

In the bacterial domain, the primary polyprenyl phosphate carrier is undecaprenyl phosphate (Und-P), a C55 lipid composed of 11 isoprene units. oup.comnih.gov Und-P is a crucial carrier for the precursors of peptidoglycan, lipopolysaccharide O-antigen, and other cell wall components. asm.org The fundamental role of Und-P in bacteria is analogous to that of dolichyl phosphate in eukaryotes: to transport hydrophilic sugar units across the hydrophobic lipid bilayer of the cell membrane. oup.comnih.gov

A key structural distinction between bacterial undecaprenyl phosphate and eukaryotic dolichyl phosphate lies in the saturation of the α-isoprene unit (the isoprene unit attached to the phosphate). In bacteria, this unit is unsaturated, whereas in eukaryotes and archaea, it is saturated, giving rise to the "dolichol" designation. nih.govresearchgate.net This structural difference, though seemingly minor, can influence the physical properties of the lipid carrier and its interactions within the membrane.

| Feature | Dolichyl Phosphate (Eukaryotes/Archaea) | Undecaprenyl Phosphate (Bacteria) |

| Primary Domain(s) | Eukarya, Archaea | Bacteria |

| Carbon Chain Length | Varies (e.g., C80-C95 in mammals) | C55 (11 isoprene units) |

| α-Isoprene Unit | Saturated | Unsaturated |

| Primary Function | Carrier for N-linked glycosylation, O- and C-mannosylation, GPI anchor biosynthesis | Carrier for peptidoglycan, O-antigen, teichoic acid biosynthesis |

| Location of Glycan Assembly | Endoplasmic Reticulum | Cytoplasmic Membrane |

Dolichol and its phosphorylated form, dolichyl phosphate, are found throughout the eukaryotic and archaeal domains. nih.govnih.gov In eukaryotes, dolichyl phosphate is the indispensable carrier for the assembly of the precursor oligosaccharide (Glc₃Man₉GlcNAc₂-P-P-dolichol) required for N-linked protein glycosylation in the endoplasmic reticulum. oup.comnih.gov Beyond N-glycosylation, dolichyl phosphate-mannose and dolichyl phosphate-glucose also serve as sugar donors for other glycosylation pathways, including O- and C-mannosylation and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govnih.gov

Archaea also utilize dolichyl phosphates as glycan carriers for their N-glycosylation pathways. nih.govnih.gov While the fundamental role is conserved, there are some domain-specific differences. For instance, archaeal dolichols tend to be shorter than their eukaryotic counterparts. nih.gov Furthermore, in many archaea, the assembled glycan is transferred from a dolichyl monophosphate carrier, in contrast to the dolichyl pyrophosphate carrier used in eukaryotes. nih.gov Interestingly, some archaeal dolichols exhibit saturation at both the α- and ω-terminal isoprene units, a feature not typically seen in eukaryotes. nih.govnih.gov The presence of polyamines, organic cations derived from amino acids, is also a common feature in both eukaryotes and archaea, highlighting some conserved biochemical pathways. nih.gov

Conservation of Dolichyl Phosphate as a Glycan Carrier

The evolutionary persistence of dolichyl phosphate as the preferred glycan carrier in eukaryotes and archaea points to its fundamental importance in cellular biology. This conservation is evident in the shared pools of dolichyl phosphate derivatives that are utilized by various glycosyltransferases, impacting a wide array of essential cellular processes.

Within the endoplasmic reticulum of eukaryotic cells, a common pool of dolichyl phosphate serves as the precursor for different glycosylation pathways. nih.gov Dolichol kinase phosphorylates dolichol to form dolichyl phosphate. This dolichyl phosphate can then be utilized by different enzymes. For instance, it acts as an acceptor for N-acetylglucosamine-1-phosphate to initiate the assembly of the lipid-linked oligosaccharide (LLO) for N-glycosylation. nih.gov Concurrently, dolichyl phosphate can be converted to dolichyl phosphate-mannose and dolichyl phosphate-glucose, which are then used as donor substrates by various mannosyltransferases and glucosyltransferases, respectively, in the elongation of the LLO and in other glycosylation pathways. nih.govnih.gov This competition for a limited pool of dolichyl phosphate and its derivatives implies a sophisticated regulatory network to coordinate the different glycosylation activities within the cell. nih.gov

| Dolichyl Phosphate Derivative | Glycosylation Pathway(s) | Key Enzyme(s) |

| Dolichyl phosphate (Dol-P) | N-linked glycosylation (initiation) | GlcNAc-1-phosphotransferase (ALG7) |

| Dolichyl pyrophosphate-N-acetylglucosamine (Dol-PP-GlcNAc) | N-linked glycosylation (elongation) | Various ALG glycosyltransferases |

| Dolichyl phosphate-mannose (Dol-P-Man) | N-linked glycosylation, O-mannosylation, C-mannosylation, GPI anchor biosynthesis | Dol-P-Man synthase (DPM1, DPM2, DPM3) |

| Dolichyl phosphate-glucose (Dol-P-Glc) | N-linked glycosylation (final steps) | Dol-P-Glc synthase (ALG5) |

The conservation of dolichyl phosphate-mediated glycosylation has profound implications for a multitude of fundamental cellular processes. N-linked glycosylation, which is critically dependent on the dolichyl phosphate cycle, is essential for the proper folding, stability, trafficking, and function of a vast number of proteins that traverse the secretory pathway. uniprot.org Disruptions in this pathway can lead to a class of human genetic disorders known as Congenital Disorders of Glycosylation (CDG), which present with a wide range of severe clinical symptoms, underscoring the vital importance of this process. nih.gov

Furthermore, the involvement of dolichyl phosphate derivatives in GPI anchor biosynthesis is crucial for tethering many proteins to the cell surface, where they often play roles in cell adhesion, signaling, and immunity. nih.gov The roles of O- and C-mannosylation, which also rely on a dolichyl phosphate-derived donor, are still being fully elucidated but are known to be important for the function of specific proteins. Beyond its role as a glycan carrier, dolichyl phosphate itself has been shown to induce apoptosis in certain cell lines, suggesting it may have signaling functions independent of glycosylation. nih.gov The intricate involvement of dolichyl phosphate in these varied and essential pathways highlights why its role as a central lipid carrier has been so rigorously conserved throughout evolution.

Advanced Research Methodologies for Studying Dolichyl Beta D Glucosyl Phosphate

Biochemical Assays for Enzyme Activity and Product Formation

The study of dolichyl beta-D-glucosyl phosphate (B84403), a crucial intermediate in protein N-linked glycosylation, relies on robust biochemical assays to measure the activity of the synthesizing enzyme, dolichyl-phosphate beta-glucosyltransferase (ALG5), and to quantify the formation of its product. These assays are fundamental for understanding the kinetics, regulation, and cellular role of this glycosylation step.

Radiolabeled Substrate Incorporation Assays (e.g., UDP-[3H]glucose)

A primary method for assaying the activity of dolichyl-phosphate beta-glucosyltransferase involves the use of radiolabeled substrates. nih.govnih.gov This technique provides high sensitivity for detecting the formation of dolichyl beta-D-glucosyl phosphate. The most common approach utilizes UDP-D-[³H]glucose as the glucose donor. nih.gov

In a typical assay, microsomal fractions, which contain the endoplasmic reticulum where ALG5 is localized, are incubated with dolichyl phosphate and UDP-D-[³H]glucose. nih.govresearchgate.net The reaction is dependent on the presence of divalent cations, such as Mn²⁺, and is optimal at a slightly acidic pH, typically between 5.6 and 5.8. nih.govcloud-clone.com The incorporation of the radiolabeled glucose into a lipid-soluble product, dolichyl beta-D-[³H]glucosyl phosphate, is then measured. This is achieved by extracting the lipids from the reaction mixture using organic solvents like chloroform/methanol. nih.gov The radioactivity in the lipid extract is then quantified using liquid scintillation counting, providing a direct measure of the enzyme's activity.

The identity of the radiolabeled product is confirmed through its characteristic properties. It is stable to mild alkali treatment but releases the [³H]glucose upon mild acid hydrolysis. nih.gov Furthermore, its behavior on chromatographic systems, as detailed in the following section, provides additional confirmation.

Chromatographic Purification Techniques (e.g., TLC, DEAE-cellulose)

Following the radiolabeled incorporation assay, chromatographic techniques are essential for purifying and identifying the this compound product. nih.gov Thin-layer chromatography (TLC) on silica (B1680970) gel is a common method for separating the radiolabeled product from other lipids and unincorporated UDP-[³H]glucose. nih.gov The product's migration on the TLC plate can be compared to known standards for initial identification. nih.gov

For further purification and characterization, anion-exchange chromatography using DEAE-cellulose is employed. nih.govnih.gov this compound, being an anionic lipid due to its phosphate group, binds to the positively charged DEAE-cellulose resin. nih.govarkat-usa.org The compound can then be eluted using a salt gradient. nih.gov This step effectively separates it from neutral lipids and other contaminants. The fractions are collected, and their radioactivity is measured to locate the purified product. nih.gov The combination of TLC and DEAE-cellulose chromatography provides a robust method for isolating this compound for further analysis. nih.gov

| Parameter | Value/Condition | Reference |

| pH Optimum | 5.6 - 5.8 | nih.gov |

| Cation Requirement | Mn²⁺ | nih.govnih.gov |

| TLC System | Silica Gel | nih.gov |

| Anion-Exchange Resin | DEAE-Cellulose (acetate form) | nih.govnih.gov |

Analytical Techniques for Quantification and Structural Analysis

Precise quantification and detailed structural elucidation of this compound are critical for understanding its metabolic roles. Advanced analytical techniques have been developed to overcome the challenges associated with its low abundance and high lipophilicity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of dolichyl phosphates. acs.orgnih.gov However, the analysis of unmodified dolichyl phosphates by reverse-phase liquid chromatography (RPLC) is challenging due to their hydrophobicity. acs.org To address this, a derivatization method involving methylation of the phosphate group using trimethylsilyldiazomethane (B103560) (TMSD) has been developed. acs.orgnih.govnih.gov This methylation reduces the polarity of the molecule, improving its chromatographic performance on C18 columns and enhancing its ionization efficiency for mass spectrometric detection. acs.orgnih.gov

This RPLC-MS method offers high sensitivity, with a limit of detection around 1 picogram, and allows for the quantification of dolichyl phosphate species from as few as 10⁶ HeLa cells. acs.orgnih.gov High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, enabling the confident identification of different dolichyl phosphate species based on their mass-to-charge ratio (m/z). nih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) further confirms the structure by providing characteristic fragmentation patterns. nih.gov For instance, MS/MS analysis of dolichol phosphate reveals fragments corresponding to the phosphate head group and the polyisoprenoid chain. nih.govnih.gov

| Technique | Application | Key Findings | Reference |

| RPLC-MS with TMSD methylation | Quantification of dolichyl phosphates in biological samples. | Improved chromatographic performance and sensitivity (LOD ~1 pg). | acs.orgnih.gov |

| Normal Phase LC-MS/MS | Identification of glycan-charged dolichol phosphates. | Detected dolichol phosphate species modified with one to four saccharides. | nih.gov |

| ESI-MS | Analysis of dolichol phosphate standards and from cell extracts. | Determined the isoprene (B109036) chain length and saturation state. | uzh.ch |

Stable-Isotope Tracing for Metabolic Flux Analysis

Stable-isotope tracing is a powerful methodology for investigating the metabolic pathways leading to and from this compound. This technique involves feeding cells with substrates, such as glucose or amino acids, that are labeled with stable isotopes like ¹³C. nih.gov By tracking the incorporation of these isotopes into this compound and other related metabolites, it is possible to map the flow of atoms through the metabolic network.

For example, by using [¹³C]-glucose, researchers can trace the carbon atoms from glucose as they are incorporated into the glucose moiety of this compound. This allows for the direct measurement of the flux through the dolichol-linked oligosaccharide synthesis pathway. The labeled metabolites are typically analyzed by mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecules based on their mass difference. nih.gov This approach provides quantitative insights into the dynamics of this compound metabolism under various physiological or pathological conditions.

Molecular Biology and Genetic Manipulation Techniques

The study of this compound has been significantly advanced by the application of molecular biology and genetic manipulation techniques. These approaches have been instrumental in identifying and characterizing the gene responsible for its synthesis and in understanding its biological function.

The structural gene encoding the UDP-glucose:dolichyl-phosphate glucosyltransferase, designated as ALG5, was first isolated from Saccharomyces cerevisiae through genetic complementation of an alg5-1 mutation. researchgate.netnih.gov DNA sequencing of the ALG5 gene revealed an open-reading frame encoding a transmembrane protein. researchgate.netnih.gov

To confirm the function of the ALG5 gene product, researchers have employed several genetic manipulation techniques. Overexpression of the ALG5 gene in both yeast and Escherichia coli resulted in a significant increase in UDP-glucose:dolichyl-phosphate glucosyltransferase activity. researchgate.netnih.gov Conversely, creating a deletion of the ALG5 gene in yeast led to a complete loss of this enzymatic activity and resulted in the underglycosylation of proteins like carboxypeptidase Y. researchgate.netnih.gov These findings definitively established that ALG5 encodes the dolichyl-phosphate beta-glucosyltransferase. nih.govnih.govuniprot.orggenecards.org

Furthermore, site-directed mutagenesis can be used to alter specific amino acid residues within the ALG5 protein. By analyzing the effects of these mutations on enzyme activity, researchers can identify critical residues for substrate binding and catalysis, providing insights into the enzyme's mechanism of action. These molecular genetics approaches, combined with the biochemical and analytical techniques described above, provide a comprehensive toolkit for investigating the role of this compound in cellular processes.

| Gene | Organism | Method of Study | Outcome | Reference |

| ALG5 | Saccharomyces cerevisiae | Gene isolation by complementation | Identified the structural gene for UDP-glucose:dolichyl-phosphate glucosyltransferase. | nih.gov |

| ALG5 | Saccharomyces cerevisiae | Gene overexpression | Increased UDP-glucose:dolichyl-phosphate glucosyltransferase activity. | researchgate.netnih.gov |

| ALG5 | Saccharomyces cerevisiae | Gene deletion | Loss of enzyme activity and underglycosylation of proteins. | researchgate.netnih.gov |

Gene Cloning and Recombinant Protein Expression

Gene cloning is a foundational technique in molecular biology that allows researchers to isolate a specific gene of interest from one organism and introduce it into another, often a more easily manipulated host system like bacteria or yeast. thermofisher.comyoutube.com This process is fundamental for producing large quantities of a specific protein, known as recombinant protein expression, which can then be purified and studied in vitro. thermofisher.comyoutube.com The general workflow involves constructing a DNA vector that carries the gene for the target protein and introducing this vector into a host organism. thermofisher.comyoutube.com The host's cellular machinery is then harnessed to synthesize the protein. thermofisher.com

In the context of this compound, this approach has been instrumental. For instance, the structural gene for yeast dolichol phosphate mannose synthase (DPM1), an enzyme involved in a related glycosylation pathway, was isolated by screening a yeast genomic DNA library for colonies that overexpressed the enzyme's activity. nih.gov This allowed for the subsequent sequencing of the gene and characterization of the predicted protein. nih.gov Similarly, researchers have successfully expressed active recombinant dolichyl-phosphate beta-glucosyltransferase (Alg5) from Trichomonas vaginalis in Escherichia coli. nih.govnih.gov This enables detailed in vitro analysis of the enzyme's catalytic activity and substrate specificity without interference from other cellular components. nih.govnih.gov The ability to produce purified Alg5 has been crucial for demonstrating its function, such as its ability to correct glycosylation defects in mutant yeast cells and for synthesizing radiolabeled dolichyl-[14C]glucose for use in subsequent assays. nih.gov

Table 1: General Steps in Recombinant Protein Expression

| Step | Description |

|---|---|

| Cloning | The gene of interest (e.g., ALG5) is isolated and inserted into an expression vector (plasmid). youtube.com |

| Transformation | The recombinant vector is introduced into a host organism (e.g., E. coli, yeast, insect, or mammalian cells). thermofisher.comyoutube.com |

| Expression | The host cells are cultured and induced to express the target protein from the vector's instructions. youtube.com |

| Harvesting & Lysis | The cells are collected, and their membranes are broken open to release the cellular contents, including the recombinant protein. youtube.com |

| Purification | The target protein is isolated from the mixture of cellular components using techniques like affinity chromatography. youtube.commdpi.com |

| Analysis | The purified protein's identity, quantity, and activity are confirmed. thermofisher.com |

CRISPR/Cas9-based Gene Editing for Functional Genomics

CRISPR/Cas9 is a revolutionary gene-editing technology based on a natural defense system found in bacteria. youtube.comyoutube.com It allows scientists to make precise cuts in the DNA of a living cell at a specific location. youtube.com The system uses a guide RNA (gRNA) molecule to direct the Cas9 enzyme—a molecular scissors—to a target DNA sequence. youtube.comyoutube.com Once the target is identified, Cas9 cuts the DNA. youtube.com The cell's natural repair mechanisms then mend the break, but this process can be harnessed to disable the gene (knockout) or introduce new genetic material. youtube.com This tool has transformed functional genomics, enabling researchers to systematically study the consequences of specific gene function in a cellular or whole-organism context. youtube.comnih.gov

Cellular and Subcellular Investigation Methods

To fully understand the role of this compound, it is essential to study its synthesis and utilization within the complex environment of the cell. This requires methods that can dissect the cell into its component parts and visualize the localization of key molecules.

Subcellular Fractionation and Organelle Isolation

Subcellular fractionation is a procedure used to separate the different components of a cell, such as the nucleus, mitochondria, and endoplasmic reticulum (ER). The process typically begins with breaking open the cells to release their contents, followed by a series of centrifugation steps at increasing speeds. nih.gov Denser particles pellet at lower speeds, while lighter particles require higher speeds, allowing for the isolation of different organelle-enriched fractions. nih.gov The identity and purity of these fractions are confirmed by testing for the presence of known marker enzymes specific to each organelle. umich.edu

This methodology has been critical in determining the precise location of this compound synthesis. Early studies on rat liver fractionated liver homogenates by differential and isopycnic centrifugation. nih.gov By measuring the activity of the enzymes that glycosylate dolichyl phosphate and comparing their distribution to that of marker enzymes, researchers concluded that the synthesis of dolichyl phosphate derivatives, including this compound, is restricted to the endoplasmic reticulum. nih.gov Further studies have utilized microsomal fractions—vesicles formed from fragments of the ER—from various cell lines to study the enzymatic glucosylation of dolichol monophosphate in a more defined, yet still biologically relevant, context. nih.gov

Table 2: Marker Enzymes for Subcellular Fractions

| Subcellular Fraction | Marker Enzyme Example |

|---|---|

| Microsomal Particles (ER) | Glucose-6-phosphatase umich.edu |

| Mitochondria | Succinate dehydrogenase umich.edu |

| Lysosomes | Acid phosphatase umich.edu |

| Peroxisomes | Uricase umich.edu |

Fluorescence Microscopy for Protein Localization Studies

Fluorescence microscopy is a powerful technique that allows researchers to visualize the location of specific proteins within a cell. This is often achieved by tagging the protein of interest with a fluorescent molecule, such as Green Fluorescent Protein (GFP). The gene for the target protein is fused to the gene for GFP, and when this fusion protein is expressed in cells, it emits a fluorescent signal that can be detected by a specialized microscope, revealing its subcellular location. More advanced techniques, such as single-molecule localization microscopy (SMLM), can overcome the diffraction limit of light to pinpoint the location of individual molecules with nanoscale precision. nih.gov

In the study of pathways involving this compound, fluorescence microscopy has been used to confirm the expression and localization of related enzymes. For instance, in studies involving the overexpression of mannosylphospho dolichol synthase (DPMS), fluorescence microscopy was used to monitor the expression of the DPMS protein within capillary endothelial cells. nih.gov By tagging the enzyme, researchers can visually confirm its successful expression and determine its distribution within the cell, which for many enzymes in this pathway is the endoplasmic reticulum. uniprot.orgnih.gov

Protein-Protein Interaction Studies (e.g., Split-Ubiquitin System)

The synthesis and utilization of this compound involves a series of enzymes that may interact with each other or with other proteins to form functional complexes. uniprot.org Identifying these interactions is key to understanding the regulation and organization of the glycosylation pathway. The split-ubiquitin system is a sophisticated method designed specifically to detect interactions between membrane proteins in vivo. nih.govnih.gov The system is based on the ability of two halves of the ubiquitin protein (a small regulatory protein), termed Nub and Cub, to reassemble. nih.govyoutube.com In the assay, a "bait" membrane protein is fused to the Cub fragment and a transcription factor, while a "prey" protein is fused to the Nub fragment. youtube.com If the bait and prey proteins interact, they bring the Nub and Cub fragments close enough to reconstitute the ubiquitin structure. nih.gov This reconstitution is recognized by cellular enzymes that cleave off the transcription factor, which then travels to the nucleus and activates reporter genes, producing a measurable signal (e.g., cell growth on a specific medium or a color change). nih.govyoutube.com

This system has been used to map the protein interaction networks within the endoplasmic reticulum where this compound is synthesized. nih.gov For example, Alg5 (dolichyl-phosphate beta-glucosyltransferase), a transmembrane protein located in the ER, has been used as a control protein in split-ubiquitin assays to confirm the specificity of interactions between other ER membrane proteins. nih.gov The principle of this system allows for large-scale screening of potential interaction partners, providing a powerful tool to map the complex machinery involved in N-linked glycosylation. nih.govresearchgate.net

Q & A

Q. Methodological Insight :

- Radiolabeling assays : Use UDP-[¹⁴C]glucose to trace glucose transfer to dolichyl phosphate in microsomal fractions .

- Chromatographic separation : Acid hydrolysis of lipid-linked oligosaccharides followed by paper chromatography to resolve glucose-containing intermediates .

Which enzymes catalyze the synthesis of dolichyl β-D-glucosyl phosphate, and how are they characterized?

Basic Research Question

The enzyme dolichyl-phosphate β-D-glucosyltransferase (ALG5; EC 2.4.1.117) transfers glucose from UDP-glucose to dolichyl phosphate, forming dolichyl β-D-glucosyl phosphate. This reaction occurs in the ER membrane and is conserved across eukaryotes, including yeast and humans .

Q. Advanced Research Consideration :

- Enzyme topology : ALG5 is a type II membrane protein with active sites oriented toward the cytosol, requiring detergent-solubilized microsomes for in vitro assays .

- Kinetic parameters : Measure for UDP-glucose (typically ~10–50 µM) using purified ER membranes and competitive inhibitors like GDP-deoxyglucose .

Q. Methodological Insight :

- Photoaffinity labeling : Use 5-azido-UDP-glucose analogs to map substrate-binding domains .

- Gene knockout models : Study ALG5-deficient yeast or mammalian cells to observe glycosylation defects .

How do researchers experimentally inhibit dolichyl β-D-glucosyl phosphate synthesis, and what are the functional consequences?

Advanced Research Question

Deoxyglucose analogs (e.g., GDP-deoxyglucose) competitively inhibit ALG5 by forming non-functional dolichyl phosphate-deoxyglucose, blocking subsequent oligosaccharide glucosylation . This inhibition disrupts protein folding, leading to ER stress and activation of the unfolded protein response (UPR).

Q. Methodological Insight :

- Competition assays : Co-incubate UDP-glucose with GDP-deoxyglucose in microsomal preparations; quantify inhibition via reversed-phase HPLC .

- Functional validation : Use pulse-chase experiments with [³⁵S]methionine to track glycoprotein maturation in inhibited cells .

What experimental approaches resolve contradictions in subcellular localization of dolichyl phosphate biosynthesis?

Advanced Research Question

While dolichyl phosphate synthesis in mammals occurs in the ER and mitochondria, studies in Prototheca zopfii (algae) identified mitochondria and Golgi as primary sites . Contradictions arise from species-specific differences in organellar enzyme distribution.

Q. Methodological Insight :

- Subcellular fractionation : Isolate organelles (ER, Golgi, mitochondria) via differential centrifugation and density gradients; measure dolichyl phosphate synthase activity in each fraction .

- Metabolic labeling : Incubate cells with [³H]mevalonate to trace dolichyl phosphate biosynthesis across compartments .

How do researchers analyze substrate specificity of glucosyltransferases involved in dolichyl β-D-glucosyl phosphate synthesis?

Advanced Research Question

ALG5 exhibits strict specificity for UDP-glucose but can tolerate structural analogs (e.g., UDP-2-deoxyglucose) with reduced efficiency. Specificity is determined by the nucleotide sugar’s C2 and C3 hydroxyl groups .

Q. Methodological Insight :

- Synthetic analogs : Test UDP-glucose derivatives (e.g., UDP-galactose, UDP-xylose) in enzyme assays; quantify product formation via mass spectrometry .

- Molecular docking : Use homology models of ALG5 to predict interactions with UDP-sugar analogs .

What genetic models are used to study defects in dolichyl β-D-glucosyl phosphate metabolism?

Advanced Research Question

Yeast alg5Δ mutants and human cell lines with ALG5 mutations exhibit truncated lipid-linked oligosaccharides (e.g., Man₉GlcNAc₂ instead of Glc₃Man₉GlcNAc₂), leading to glycoprotein misfolding .

Q. Methodological Insight :

- Complementation assays : Express wild-type ALG5 in mutant cells to restore glycosylation .

- Lectins and antibodies : Use ConA (binds high-mannose glycans) or anti-Glc1 antibodies to detect oligosaccharide defects via western blot .

How is dolichyl β-D-glucosyl phosphate quantified in complex biological samples?

Advanced Research Question

Quantification requires lipid extraction (e.g., chloroform/methanol) followed by LC-MS/MS. Dolichyl phosphates are ionized poorly and often derivatized for detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.